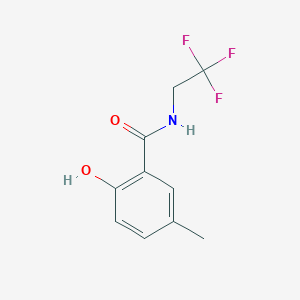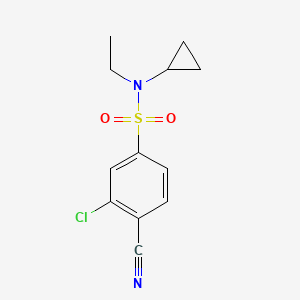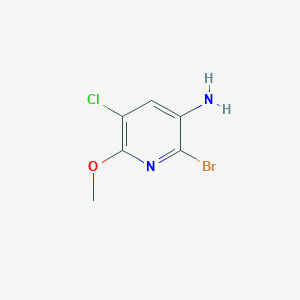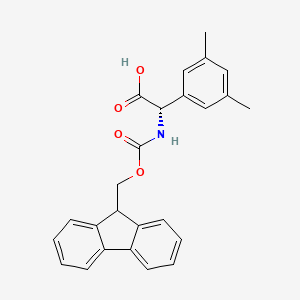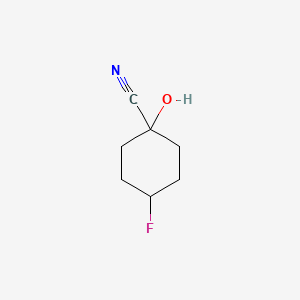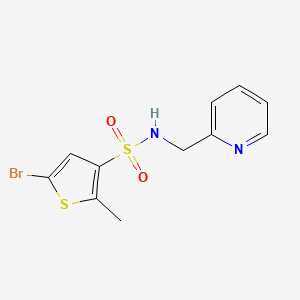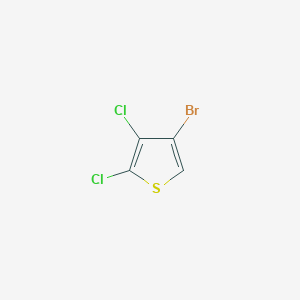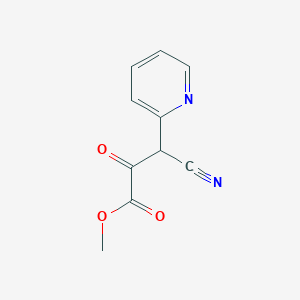
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate: is an organic compound with the molecular formula C10H8N2O3. It is a derivative of pyridine and is characterized by the presence of a cyano group, an oxo group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of pyridine-2-carboxaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in the development of new catalysts or as probes for studying biological processes.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The cyano group and the oxo group play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: This compound lacks the cyano group and has different reactivity and applications.
2-Pyridinepropanoic acid, β-oxo-, methyl ester: Similar in structure but with variations in functional groups.
3-Oxo-3-pyridin-2-ylpropionic acid methyl ester: Another related compound with distinct properties.
Uniqueness: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
methyl 3-cyano-2-oxo-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7(6-11)8-4-2-3-5-12-8/h2-5,7H,1H3 |
InChIキー |
WQYJMLLNWWBWQT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)C(C#N)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)

![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
